molecular formula C11H13NO2 B2464880 (1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid CAS No. 2227725-59-7

(1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid

Cat. No.: B2464880
CAS No.: 2227725-59-7
M. Wt: 191.23
InChI Key: QBSOXAIEYPYIHO-BDAKNGLRSA-N
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Description

(1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a strained three-membered ring system with stereospecific substitutions at positions 1 and 3. The molecule features a pyridin-4-yl group at position 3 and a carboxylic acid moiety at position 1, with two methyl groups at position 4. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

(1R,3R)-2,2-dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)8(9(11)10(13)14)7-3-5-12-6-4-7/h3-6,8-9H,1-2H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSOXAIEYPYIHO-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)O)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of a pyridine-substituted alkene with a diazo compound in the presence of a rhodium catalyst. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Rhodium(II) acetate or similar rhodium complexes

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of light or radical initiators.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated cyclopropane derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its chiral nature and the presence of the pyridine ring make it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the materials science industry, this compound can be used in the synthesis of novel polymers and materials with unique mechanical and chemical properties. Its rigid cyclopropane ring contributes to the stability and durability of these materials.

Mechanism of Action

The mechanism by which (1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the cyclopropane ring can provide steric hindrance, influencing the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : (1R,3R)-3-((E/Z)-Buta-1,3-dienyl)-2,2-dimethylcyclopropane-1-carboxylic Acid
  • Structure : Shares the (1R,3R)-cyclopropane backbone and 2,2-dimethyl substitution but replaces the pyridin-4-yl group with a buta-1,3-dienyl chain.
  • Synthesis: Prepared via ozonolysis of chrysanthemic acid methyl ester followed by a Wittig reaction with allyl triphenylphosphonium bromide .
  • Application: Part of a novel class of polyenylcyclopropanecarboxylic esters with demonstrated insecticidal activity, likely targeting insect nervous systems .
  • The pyridinyl substituent in the target compound may enable hydrogen bonding or π-π interactions, altering target specificity.
Compound B : (1S,2R)-1-(1,3-dioxoisoindolin-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid (5c)
  • Structure : Features a fluorophenyl group at position 2 and a dioxoisoindolinyl group at position 1, differing in stereochemistry (1S,2R vs. 1R,3R).
  • Key Differences :
    • The fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic pockets.
    • Stereochemical variance (1S,2R vs. 1R,3R) may drastically alter biological activity due to spatial mismatches with target proteins.

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~223.3 (estimated) ~196.2 ~329.3
LogP (Lipophilicity) Moderate (pyridine enhances solubility) High (aliphatic chain) Moderate (fluorophenyl balance)
Key Functional Groups Pyridin-4-yl, COOH Butadienyl, COOH Fluorophenyl, dioxoisoindolinyl
Potential Applications Agrochemicals, neuroscience Insecticides Medicinal chemistry

Research Findings and Mechanistic Insights

  • Insecticidal Activity: Compound A’s butadienyl chain aligns with polyenylcyclopropanecarboxylic esters’ mode of action, disrupting insect sodium channels. The target compound’s pyridinyl group may offer improved stability or novel target engagement .
  • Medicinal Potential: Compound B’s fluorophenyl and dioxoisoindolinyl groups suggest utility in drug design, whereas the target compound’s pyridine moiety could interact with nicotinic acetylcholine receptors or enzymes requiring aromatic recognition .

Biological Activity

(1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H13_{13}NO2_2
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 2227887-05-8

Research indicates that this compound may act as a modulator of neurotransmitter systems. It has been shown to influence the uptake of monoamines, particularly dopamine and serotonin, which are critical in various neurological and psychiatric conditions .

Pharmacological Effects

Several studies have documented the biological effects of this compound:

  • Monoamine Uptake Inhibition :
    • The compound exhibits significant inhibition of the human dopamine transporter (hDAT) and serotonin transporter (hSERT), suggesting potential applications in treating disorders like depression and ADHD .
  • Neuroprotective Properties :
    • Preliminary studies indicate that it may possess neuroprotective effects through the modulation of neuroinflammatory pathways. This could be beneficial in neurodegenerative diseases .
  • Antidepressant-like Effects :
    • Animal models have shown that administration of this compound can produce antidepressant-like behaviors, further supporting its role in mental health therapeutics .

Study 1: Monoamine Transporter Interaction

In a controlled study involving various analogs of cyclopropane derivatives, this compound demonstrated a higher affinity for hDAT compared to other tested compounds. This suggests a promising lead for developing selective inhibitors for treating mood disorders.

Study 2: Neuroprotective Effects in Rodent Models

A study investigated the neuroprotective effects of this compound in rodent models subjected to neurotoxic agents. Results indicated a reduction in neuronal death and inflammation markers, suggesting its potential as a therapeutic agent in conditions such as Alzheimer's disease.

Data Table

PropertyValue
Molecular FormulaC11_{11}H13_{13}NO2_2
Molecular Weight191.23 g/mol
CAS Number2227887-05-8
hDAT AffinityHigh
hSERT AffinityModerate
Neuroprotective EffectYes
Antidepressant-like ActivityPositive

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